molecular formula C25H24N2O3S3 B2359938 N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 923454-02-8

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2359938
CAS No.: 923454-02-8
M. Wt: 496.66
InChI Key: OOSWYZAGVMKKQO-UHFFFAOYSA-N
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Description

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, an isopropylsulfonyl group, and a benzo[d]thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions. Common reagents used in the synthesis may include benzyl halides, isopropylsulfonyl chlorides, and benzo[d]thiazol-2-yl derivatives. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and isopropylsulfonyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(methylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
  • N-benzyl-4-(isopropylsulfonyl)-N-(6-(ethylthio)benzo[d]thiazol-2-yl)benzamide
  • N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)aniline

Uniqueness

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c1-17(2)33(29,30)21-12-9-19(10-13-21)24(28)27(16-18-7-5-4-6-8-18)25-26-22-14-11-20(31-3)15-23(22)32-25/h4-15,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSWYZAGVMKKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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